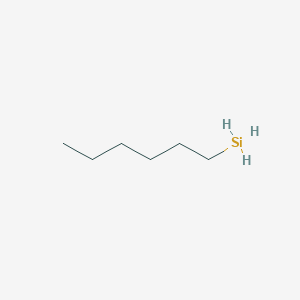

hexylsilane

説明

It is a colorless liquid with a density of 0.721 g/mL at 20°C and a boiling point of 114°C . Hexylsilane is primarily used as an intermediate in organic synthesis and has applications in various fields, including material science and nanotechnology.

準備方法

Synthetic Routes and Reaction Conditions: Hexylsilane can be synthesized through the reaction of hexyl bromide (C6H13Br) with a silane reagent such as triethylsilane in the presence of a base like sodium hydroxide or potassium hydroxide . The reaction typically proceeds as follows: [ \text{C6H13Br} + \text{SiH4} \rightarrow \text{C6H16Si} + \text{HBr} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps achieve efficient production.

化学反応の分析

Types of Reactions: Hexylsilane undergoes various chemical reactions, including:

Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.

Reduction: Acts as a reducing agent in redox reactions.

Substitution: Reacts with halides to form new organosilicon compounds.

Common Reagents and Conditions:

Hydrosilylation: Typically involves the use of platinum or rhodium catalysts.

Reduction: Commonly uses reagents like lithium aluminum hydride.

Substitution: Often involves halides such as bromides or chlorides.

Major Products:

Hydrosilylation: Produces organosilicon compounds with Si-C bonds.

Reduction: Forms silanes with reduced oxidation states.

Substitution: Generates new organosilicon compounds with different substituents

科学的研究の応用

Chemical Synthesis

Hexylsilane in Amidation Reactions

Recent studies have demonstrated the utility of this compound in organic synthesis, particularly in the amidation of amino acids. A notable study reported that this compound can facilitate direct amidation without the need for protective groups, yielding α-amino amides with minimal racemization. This method employs a catalytic amount of 1,2,4-triazole, enhancing efficiency and selectivity in the synthesis process .

Hydrophobic Coatings

this compound is utilized in creating hydrophobic surfaces through silanization processes. The hydrophobic properties imparted by this compound make it suitable for applications in coatings that require water repellency and durability. These coatings are effective in preventing moisture-related degradation in various materials, including concrete and metal substrates .

Industrial Applications

Use in Composite Materials

In industrial settings, this compound is employed as a coupling agent to enhance the adhesion between inorganic fillers and polymer matrices in composite materials. This application improves the mechanical properties and durability of composites used in automotive and aerospace industries.

Case Study 1: Amidation of Amino Acids

A research team successfully used this compound to amidate several amino acids, achieving yields of α-amino amides ranging from moderate to good without significant racemization. This method represents a more efficient approach compared to traditional methods that involve multiple protection steps .

Case Study 2: Photonic Applications of PDHS

The characterization of PDHS films revealed that they possess enhanced hole drift mobility when irradiated, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices .

作用機序

Hexylsilane exerts its effects through various mechanisms depending on the application:

Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, facilitated by metal catalysts.

Reduction: Acts as a hydride donor, reducing other compounds by transferring hydrogen atoms.

Surface Modification: Alters the surface properties of materials, enhancing their compatibility and functionality in different environments.

類似化合物との比較

Hexylsilane can be compared with other similar organosilicon compounds such as:

- Phenylsilane

- Triphenylsilane

- Diphenylsilane

- Octadecylsilane

- Methylphenylsilane

- Triethylsilane

- Dimethylphenylsilane

- Triethoxysilane

Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its moderate chain length allows for a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .

特性

IUPAC Name |

hexylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-2-3-4-5-6-7/h2-6H2,1,7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGUMTNPIYCTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

102742-23-4 | |

| Details | Compound: Silane, hexyl-, homopolymer | |

| Record name | Silane, hexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102742-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-14-6 | |

| Record name | Hexylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。